molecular formula C17H17F3N2O4S B258370 2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

カタログ番号 B258370
分子量: 402.4 g/mol
InChIキー: MQBDUSMDDRKIJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton tyrosine kinase), which is an important target for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

作用機序

TAK-659 is a selective inhibitor of BTK, which is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in various diseases. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cells and inhibit the growth of B-cell malignancies. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential in the treatment of inflammatory diseases.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its potent and selective inhibitory activity against BTK, its ability to induce apoptosis in B-cells, and its potential in the treatment of various diseases. However, TAK-659 also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

将来の方向性

There are several future directions for the research and development of TAK-659. One direction is to investigate the therapeutic potential of TAK-659 in combination with other drugs for the treatment of various diseases. Another direction is to develop more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the mechanism of action of TAK-659 and its potential off-target effects.

合成法

The synthesis method of TAK-659 involves several steps, as described in a patent filed by Takeda Pharmaceutical Company Limited. The first step involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-methoxybenzenesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide in the presence of a palladium catalyst to form TAK-659.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. It has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, and inflammatory diseases, such as asthma and chronic obstructive pulmonary disease.

特性

分子式

C17H17F3N2O4S

分子量

402.4 g/mol

IUPAC名

2-(3-methoxy-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H17F3N2O4S/c1-26-15-8-4-7-14(10-15)22(27(2,24)25)11-16(23)21-13-6-3-5-12(9-13)17(18,19)20/h3-10H,11H2,1-2H3,(H,21,23)

InChIキー

MQBDUSMDDRKIJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

正規SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。